(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of the tetrahydronaphthalene scaffold, characterized by a methyl group at the 6-position and an amine group at the 1-position in the R-configuration. It is commonly studied in its hydrochloride salt form (CAS: 2097938-61-7) with a molecular weight of 197.7 g/mol (C₁₁H₁₆ClN) .
Properties
IUPAC Name |
(1R)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMOWKHMXUHRS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@@H](CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve more scalable methods such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods can provide higher yields and better enantiomeric purity, which are crucial for applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alkanes. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which ®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The exact pathways involved can vary, but typically include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydronaphthalen-amines
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Insights
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 6-methyl group in the target compound (electron-donating) contrasts with the 6-chloro (electron-withdrawing) and 6-methoxy (polar) analogs. Chloro substituents increase lipophilicity and may enhance membrane permeability, while methoxy groups improve aqueous solubility .
Amine Position :
- The 1-amine configuration in the target compound and its analogs (e.g., sertraline) differs from 2-amine derivatives (e.g., Compound 5l). This positional shift alters the spatial orientation of the amine group, impacting interactions with receptors or enzymes .
Stereochemical Influence :
- The R-configuration in the target compound is critical for enantioselective activity. For example, sertraline’s cis-(1S,4S) configuration is essential for its serotonin reuptake inhibition, highlighting the importance of stereochemistry in pharmacological outcomes .
Pharmacological Activity: While sertraline is a clinically approved SSRI, the target compound and its analogs lack reported therapeutic activity.
Research and Development Considerations
- Synthesis Challenges : and highlight synthetic routes involving reductive amination and chiral resolution, which are relevant to producing enantiopure tetrahydronaphthalen-amines. The target compound’s synthesis likely requires similar stereoselective methods .
- Physicochemical Properties : The hydrochloride salt form of the target compound enhances stability and solubility, a common strategy for amine-containing molecules .
- Biological Screening: Limited data exist on the target compound’s activity, but its structural analogs (e.g., sertraline) underscore the scaffold’s versatility in drug discovery. Further studies could explore its affinity for monoamine transporters or enzymes like cholinesterases .
Biological Activity
(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant biological activity. Its unique tetrahydronaphthalene structure, characterized by a methyl group at the 6-position and an amine functional group at the 1-position, allows for specific interactions with biological targets. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : (1R)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It has been studied for its potential effects on various receptors:
- Dopamine Receptors : Research indicates that this compound may selectively interact with dopamine receptors, particularly the D3 subtype. This interaction could lead to modulation of dopaminergic signaling pathways, which are crucial in many neurological conditions .
- Enzyme Interactions : The chiral nature of this compound allows it to engage selectively with enzymes and receptors that have chiral environments. This selectivity enhances its potential as a candidate for drug development targeting specific biological pathways.
Biological Activity and Applications
Research findings suggest several promising applications for this compound:
Neuropharmacological Effects
Studies have shown that this compound may influence receptor activities in the brain. Its potential therapeutic effects include:
- Neuroprotection : Preliminary studies suggest that this compound may protect dopaminergic neurons from degeneration in models of neurodegenerative diseases .
- Treatment of Neurological Disorders : Due to its interaction with dopamine receptors, it may be beneficial in treating conditions like Parkinson's disease and schizophrenia.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amines | C11H15N | Non-chiral version |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H16O | Alcohol derivative |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-one | C11H14O | Ketone precursor |
| (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amines | C11H15N | Enantiomer with potentially different activity |
The chiral nature of this compound imparts specific biological activities that can differ significantly from its non-chiral counterparts. This uniqueness makes it particularly valuable in developing enantioselective drugs and catalysts.
Case Studies
Recent studies have highlighted the compound's potential applications in pharmacology:
- Dopamine Receptor Agonist Studies : A study focused on high-throughput screening identified novel D3 dopamine receptor agonists similar to this compound. These compounds exhibited selective activation of D3 receptors while minimizing side effects associated with D2 receptor activation .
- Neuroprotective Effects : Animal models have demonstrated that compounds structurally related to this compound can protect against neurodegeneration induced by toxic agents like MPTP and 6-OHDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
